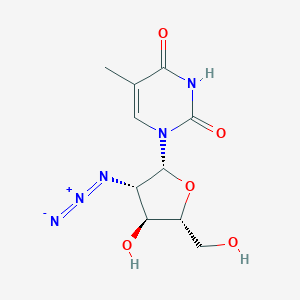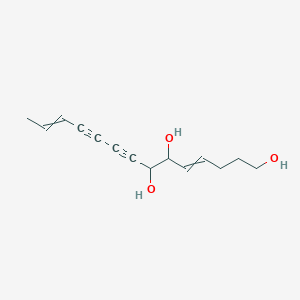![molecular formula C9H17O5PS B237246 Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 128606-48-4](/img/structure/B237246.png)
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is a chemical compound with the molecular formula C9H17O5PS. It is known for its unique structure, which includes a phosphorothioate group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the esterification of 3-hydroxybut-2-enoic acid with diethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of agrochemicals and pesticides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The phosphorothioate group interacts with the enzyme’s active site, leading to the inhibition of its activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Mevinphos: A similar compound with a phosphorothioate group, used as an insecticide.
Methyl 3-[(dimethoxyphosphorothioyl)oxy]but-2-enoate: Another related compound with slight variations in the ester group.
Uniqueness
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit enzymes like acetylcholinesterase makes it valuable in both research and industrial applications.
Properties
CAS No. |
128606-48-4 |
|---|---|
Molecular Formula |
C9H17O5PS |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+ |
InChI Key |
IPDDIRXDRFQIQW-BQYQJAHWSA-N |
SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Key on ui other cas no. |
57113-18-5 |
Synonyms |
2-butenoic acid 3-(diethoxyphosphinothioyl)methyl ester RPR 2 RPR II RPR-2 RPR-II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)


![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)


![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)


